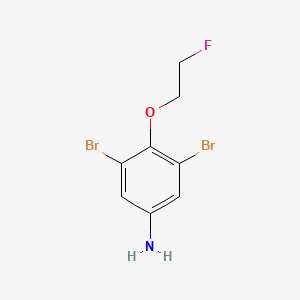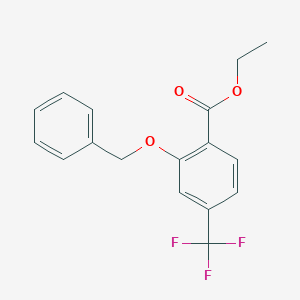
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride is a chemical compound with the molecular formula C9H18Cl2N4 and a molecular weight of 253.17 g/mol . This compound is characterized by the presence of a pyrazole ring and a piperazine moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry . It is primarily used for research purposes and is not intended for human or veterinary use .
准备方法
The synthesis of 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, which is then oxidized to yield the desired compound . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be performed using hydrazine derivatives under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include hydrazines, ketones, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its potential as an anti-inflammatory agent has shown promising results.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
作用机制
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate receptor binding, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
相似化合物的比较
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride can be compared to other pyrazole derivatives such as:
1-(1H-Pyrazol-4-yl)ethanone: Similar in structure but lacks the piperazine moiety.
4-(2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl)morpholine: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its combination of the pyrazole and piperazine rings, which confer distinct chemical and biological properties .
属性
分子式 |
C9H18Cl2N4 |
|---|---|
分子量 |
253.17 g/mol |
IUPAC 名称 |
1-[1-(1H-pyrazol-4-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-8(9-6-11-12-7-9)13-4-2-10-3-5-13;;/h6-8,10H,2-5H2,1H3,(H,11,12);2*1H |
InChI 键 |
XONVVLJAXYWEPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CNN=C1)N2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



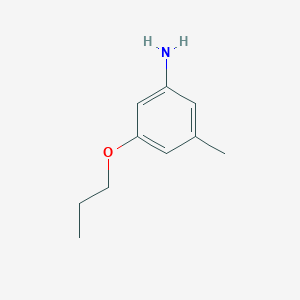


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
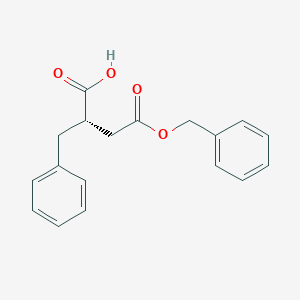
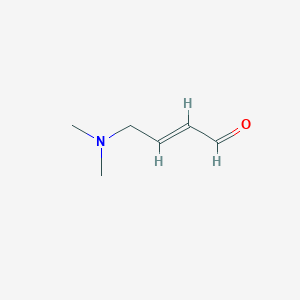

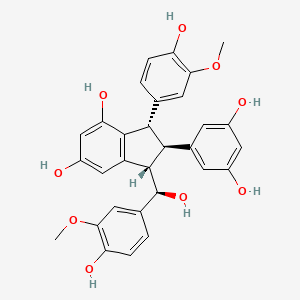
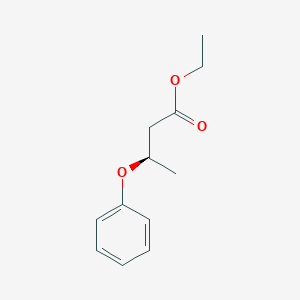

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
